3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
This compound features a benzamide core substituted with chloro (Cl) and fluoro (F) groups at the 3- and 4-positions, respectively. The amide nitrogen is connected to a 1,2,4-oxadiazole ring, which is further substituted with a 1-methyl-1H-pyrrol-2-yl group. This structure combines aromatic, heterocyclic, and electron-withdrawing substituents, making it a candidate for targeting ion channels or enzymes involved in inflammatory or neurological pathways .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2/c1-21-6-2-3-12(21)14-19-13(23-20-14)8-18-15(22)9-4-5-11(17)10(16)7-9/h2-7H,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDJLHCBMGEUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Target Compound:
3-Chloro-4-Fluoro-N-((3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Benzamide
- Core : Benzamide with Cl/F substituents.
- Oxadiazole Linker : 1,2,4-Oxadiazole at the N-methyl position.
- Substituent : 1-Methylpyrrole on oxadiazole.
Analog 1: 4-(3-((4′-(Trifluoromethyl)-[1,1′-Biphenyl]-3-yl)Methyl)-1,2,4-Oxadiazol-5-yl)-1,3-Dihydro-2H-Benzo[d]Imidazol-2-one (Compound 47)
- Core : Benzoimidazolone instead of benzamide.
- Oxadiazole Linker : Similar 1,2,4-oxadiazole with biphenyl-trifluoromethyl substituent.
- Key Difference : Replaces pyrrole with a biphenyl group, enhancing lipophilicity and steric bulk .
Analog 2: 2-[[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Thio]-N-[2-[(2-Cyano-3-Fluorophenyl)Amino]Ethyl]-Benzamide
- Core : Benzamide with thioether linkage.
- Oxadiazole Linker : 3-Methyl-1,2,4-oxadiazole.
- Key Difference: Thioether bridge and cyano-fluorophenyl group may alter pharmacokinetics (e.g., metabolic stability) .
Analog 3: 3-Fluoro-N-(4-{7-Methylimidazo[1,2-A]Pyrimidin-2-Yl}Phenyl)Benzamide
Patent Landscape and Therapeutic Indications
- Target Compound: Not explicitly claimed in the provided patents.
- Oxadiazole Derivatives : Patented for cancer, viral infections, and thrombotic events (). The 1,2,4-oxadiazole moiety is critical for binding to enzymatic active sites .
- Benzamide Analogs : Examples in –6 highlight applications in oncology (e.g., kinase inhibition) and neurology (e.g., ion channel modulation).
Critical Analysis of Structural Optimization
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 3-Chloro-4-fluorobenzoic acid derivative : Serves as the acylating agent for the final amide bond formation.
- 5-(Aminomethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole : Provides the heterocyclic backbone linked to the pyrrole group.
Key synthetic challenges include regioselective oxadiazole formation, stability of the pyrrole ring under reaction conditions, and efficient amide coupling.
Synthesis of 5-(Aminomethyl)-3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazole
Formation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and carboxylic acid derivatives.
Amidoxime Preparation
1-Methyl-1H-pyrrole-2-carbonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–8 h) to yield 1-methyl-1H-pyrrole-2-carboximidamide (amidoxime).
Reaction Conditions :
- Solvent : Ethanol/water
- Temperature : 80°C
- Yield : 70–75%
Cyclization with Methyl Glycolate
The amidoxime reacts with methyl glycolate in a superbase medium (NaOH/DMSO) at room temperature (24 h) to form 3-(1-methyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)-1,2,4-oxadiazole.
Optimization Insights :
- Catalyst : NaOH in DMSO enhances reaction efficiency.
- Yield : 65–70%
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Conversion to Aminomethyl Derivative
The hydroxymethyl group is oxidized to a carboxylic acid (KMnO₄, H₂SO₄, 60°C, 4 h), followed by Curtius rearrangement using diphenylphosphoryl azide (DPPA) to yield the aminomethyl intermediate.
Critical Notes :
- Side Products : Over-oxidation can occur without strict temperature control.
- Yield : 50–55% after purification.
Synthesis of 3-Chloro-4-Fluorobenzoyl Chloride
3-Chloro-4-fluorobenzoic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to generate the acyl chloride. Excess SOCl₂ is removed under reduced pressure.
Key Data :
- Purity : >95% (by ¹H NMR)
- Storage : Used immediately due to moisture sensitivity.
Amide Coupling Reaction
The aminomethyl-oxadiazole intermediate is coupled with 3-chloro-4-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base (0°C to RT, 12 h).
Reaction Scheme :
$$
\text{Oxadiazole-NH}2 + \text{Ar-COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}
$$
Optimization :
- Solvent : DCM minimizes side reactions.
- Catalyst : Et₃N (2 equiv.) ensures efficient deprotonation.
- Yield : 78–82% after recrystallization (ethanol/water).
Alternative Synthetic Routes
Ultrasound-Assisted Cyclocondensation
Ultrasound irradiation (40 kHz, 50°C, 2 h) accelerates the cyclization step between amidoxime and methyl glycolate, reducing reaction time by 75% compared to conventional methods.
Advantages :
- Yield Improvement : 80–85%
- Energy Efficiency : Lower temperature requirements.
Analytical Characterization
6.1. Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.5 Hz, 1H, Ar-H), 7.89 (s, 1H, pyrrole-H), 4.68 (s, 2H, CH₂), 3.92 (s, 3H, N-CH₃).
- IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
6.2. Chromatographic Purity :
- HPLC : >98% (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Methods
| Method | Conditions | Yield | Drawbacks |
|---|---|---|---|
| Conventional Cyclization | NaOH/DMSO, RT, 24 h | 65–70% | Long reaction time |
| Ultrasound-Assisted | 40 kHz, 50°C, 2 h | 80–85% | Specialized equipment required |
| One-Pot PtCl₄ Catalyzed | PtCl₄, CH₃CN, 12 h | 60–65% | High catalyst cost |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
